molecular formula C10H18N4 B13885808 1-(5,6-dimethylpyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine

1-(5,6-dimethylpyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine

Katalognummer: B13885808
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: LOCKUGFWQSTFJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with two methyl groups and an ethane-1,2-diamine moiety

Vorbereitungsmethoden

The synthesis of 1-(5,6-dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 5,6-dimethylpyrazine with N,N-dimethylethane-1,2-diamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring or the ethane-1,2-diamine moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials, including polymers and metal-organic frameworks, due to its ability to form stable complexes with metals.

Wirkmechanismus

The mechanism of action of 1-(5,6-dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(5,6-Dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other similar compounds, such as:

    1-(5,6-Dimethylpyrazin-2-yl)ethanone: This compound has a similar pyrazine ring structure but differs in the functional groups attached to the ring.

    (5,6-Dimethylpyrazin-2-yl)methanol: Another related compound with a pyrazine ring, but with a hydroxyl group instead of the ethane-1,2-diamine moiety.

The uniqueness of 1-(5,6-dimethylpyrazin-2-yl)-N’,N’-dimethylethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

1-(5,6-dimethylpyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H18N4/c1-7-8(2)13-10(5-12-7)9(11)6-14(3)4/h5,9H,6,11H2,1-4H3

InChI-Schlüssel

LOCKUGFWQSTFJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(N=C1C)C(CN(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.